1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea
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Overview
Description
1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea is a synthetic organic compound with a complex structure It is characterized by the presence of long alkyl chains and a urea functional group
Preparation Methods
The synthesis of 1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea typically involves multi-step organic reactions. One common method includes the reaction of octadecyl isocyanate with 4-(octadecylcarbamoylamino)cyclohexylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the urea group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants
Mechanism of Action
The mechanism of action of 1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea involves its interaction with specific molecular targets. The long alkyl chains allow it to integrate into lipid membranes, potentially disrupting membrane integrity and function. Additionally, the urea group can form hydrogen bonds with biological molecules, influencing their activity and stability. The exact molecular pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea can be compared with other similar compounds, such as:
1-Octadecyl-3-(2,6-xylyl)urea: This compound has a similar structure but with different substituents on the urea group, leading to different chemical and biological properties.
1-Octadecyl-3-[3-(octadecylcarbamoylamino)methyl]phenyl]methyl]urea: Another structurally related compound with variations in the substituent groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of long alkyl chains and the cyclohexyl urea structure, which imparts distinct physical and chemical properties .
Properties
CAS No. |
213816-46-7 |
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Molecular Formula |
C44H88N4O2 |
Molecular Weight |
705.2 g/mol |
IUPAC Name |
1-octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea |
InChI |
InChI=1S/C44H88N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-45-43(49)47-41-35-37-42(38-36-41)48-44(50)46-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41-42H,3-40H2,1-2H3,(H2,45,47,49)(H2,46,48,50) |
InChI Key |
JEJUAHJQMHBCQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC1CCC(CC1)NC(=O)NCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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